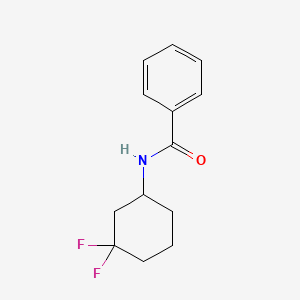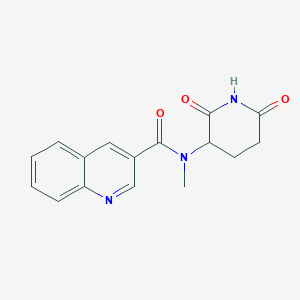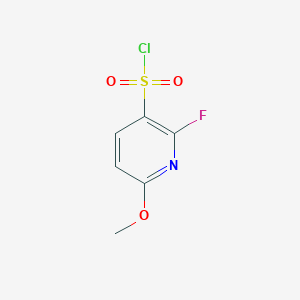![molecular formula C11H10F6O B13560049 (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using chiral reducing agents to achieve the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone
Reduction: 3,5-bis(trifluoromethyl)phenylpropane
Substitution: Various halogenated derivatives of the phenyl ring
科学的研究の応用
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism of action of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chiral center allows for selective binding to target sites, potentially leading to stereospecific biological effects .
類似化合物との比較
Similar Compounds
- (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 3,5-bis(trifluoromethyl)acetophenone
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which impart distinct physicochemical properties. These features make it particularly valuable in asymmetric synthesis and as a versatile intermediate in the preparation of various fluorinated compounds .
特性
分子式 |
C11H10F6O |
|---|---|
分子量 |
272.19 g/mol |
IUPAC名 |
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m0/s1 |
InChIキー |
FNWIBQBQHAEDEO-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
正規SMILES |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
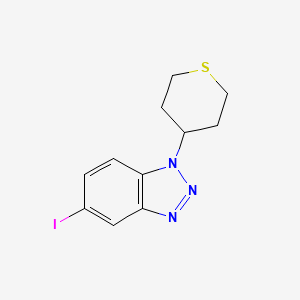
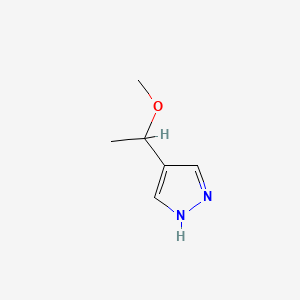
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
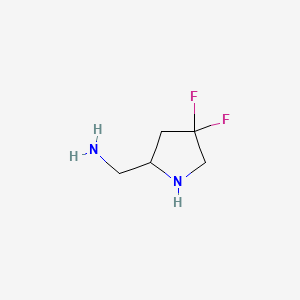
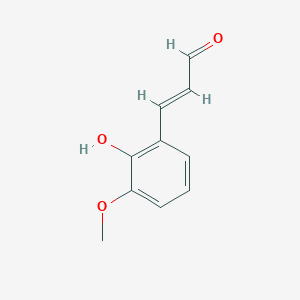
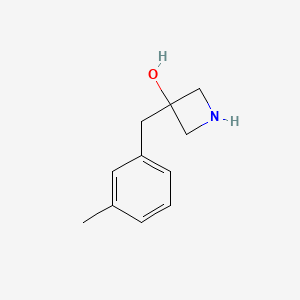
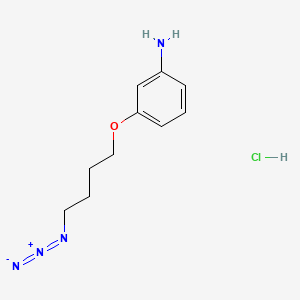
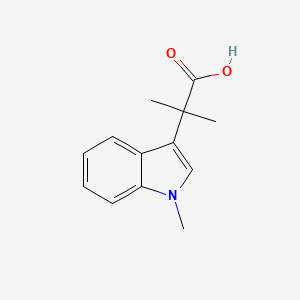

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
